6-(tert-Butyl)-3-methylisoxazolo[5,4-b]pyridin-4-ol
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Overview
Description
6-tert-Butyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-ol is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with a tert-butyl group, a methyl group, and an oxazole ring fused to a pyridine ring, making it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-ol typically involves multicomponent reactions (MCRs). One common method includes the use of 2-aminopyridin-3-ol, dimethyl phthalate, and anilines in the presence of 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) as a solvent. The reaction is carried out at 80–85°C for 90–120 minutes . This method is advantageous due to its good yields, straightforward protocol, and environmental friendliness.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of ionic liquids like [BMIM]BF4 helps in avoiding hazardous organic solvents, making the process more sustainable and eco-friendly .
Chemical Reactions Analysis
Types of Reactions
6-tert-Butyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the compound.
Substitution: This reaction can replace one functional group with another, allowing for the creation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
6-tert-Butyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of various chemical products due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-tert-butyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole moiety.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness
6-tert-Butyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl and methyl groups, along with the fused oxazole-pyridine ring system, make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H14N2O2 |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
6-tert-butyl-3-methyl-7H-[1,2]oxazolo[5,4-b]pyridin-4-one |
InChI |
InChI=1S/C11H14N2O2/c1-6-9-7(14)5-8(11(2,3)4)12-10(9)15-13-6/h5H,1-4H3,(H,12,14) |
InChI Key |
ZLMNBSGXFIMWAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=O)C=C(N2)C(C)(C)C |
Origin of Product |
United States |
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